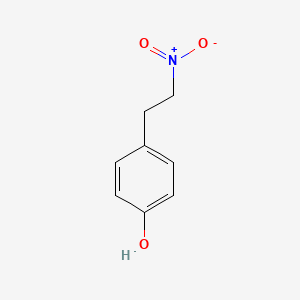

4-(2-Nitroethyl)phenol

Übersicht

Beschreibung

4-(2-Nitroethyl)phenol is a natural product found in Eschscholzia californica and Lysichiton americanus with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Synthetic Intermediates

4-(2-Nitroethyl)phenol serves as a critical intermediate in the synthesis of various chemical compounds. It is utilized in the preparation of substituted phenoxyphenyl ketones, which are precursors to fungicidal compounds such as 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives. These derivatives exhibit significant fungicidal activity and are synthesized through environmentally friendly processes .

2. Reaction Pathways

The compound can undergo various chemical transformations. For instance, it has been shown to react with nitromethane under specific conditions to yield other nitro-substituted phenolic compounds . The versatility of this compound in synthetic organic chemistry highlights its importance as a building block for more complex molecules.

1. Enzyme Interactions

Research indicates that this compound interacts with biological systems by influencing enzyme activities. The nitro group in the compound can be reduced to form reactive intermediates that may affect metabolic pathways and enzyme functions. This characteristic positions the compound as a candidate for pharmacological studies aimed at understanding its potential therapeutic applications .

2. Biosynthetic Pathways

In certain plant species, such as Eschscholzia californica and Sorghum bicolor, this compound is produced from tyrosine as a response to osmotic stress. This biosynthetic pathway suggests its role in plant defense mechanisms and potential applications in agricultural biotechnology .

Case Studies

Case Study 1: Fungicidal Applications

A study explored the synthesis of triazole compounds derived from this compound, demonstrating their efficacy as fungicides against various fungal pathogens. The research highlighted the compound's role in developing new agricultural chemicals that are both effective and environmentally sustainable .

Case Study 2: Pharmacological Research

Another investigation focused on the interactions of this compound with cholinesterase enzymes. The compound was found to inhibit these enzymes, suggesting potential applications in treating conditions associated with cholinergic dysfunctions, such as Alzheimer's disease .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Chemical Synthesis | Intermediate for phenoxyphenyl ketones |

| Biological Research | Enzyme interaction studies |

| Agricultural Chemistry | Development of fungicides |

Eigenschaften

IUPAC Name |

4-(2-nitroethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBNQBXWQVHBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191003 | |

| Record name | 1-Nitro-2-(4-hydroxyphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37567-58-1 | |

| Record name | 1-Nitro-2-(4-hydroxyphenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037567581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-2-(4-hydroxyphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.